

# The Role of C5aR2 in Concert with C5aR1 Signaling: A Technical Guide

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## Abstract

The complement system, a cornerstone of innate immunity, releases the potent anaphylatoxin C5a during activation. C5a exerts its diverse pro-inflammatory and immunomodulatory effects through two distinct G protein-coupled receptors (GPCRs): the canonical C5a receptor 1 (C5aR1, or CD88) and the atypical C5a receptor 2 (C5aR2, or C5L2). While C5aR1 is a well-characterized G-protein-coupled receptor that drives robust inflammatory responses, the role of C5aR2 has been a subject of intense investigation and debate. Once considered a silent decoy receptor, C5aR2 is now understood to be an active modulator of C5a signaling, primarily through G-protein-independent mechanisms involving  $\beta$ -arrestins. This technical guide provides an in-depth exploration of the concerted signaling of C5aR1 and C5aR2, detailing their individual pathways, mechanisms of interaction, and the experimental methodologies used to elucidate their functions.

## Introduction to C5a Receptors

The cleavage of complement component C5 generates C5a, a 74-amino acid peptide that is a powerful chemoattractant and inflammatory mediator. Its biological functions are mediated by C5aR1 and C5aR2, which, despite sharing structural homology and a common ligand, initiate distinct intracellular signaling cascades.

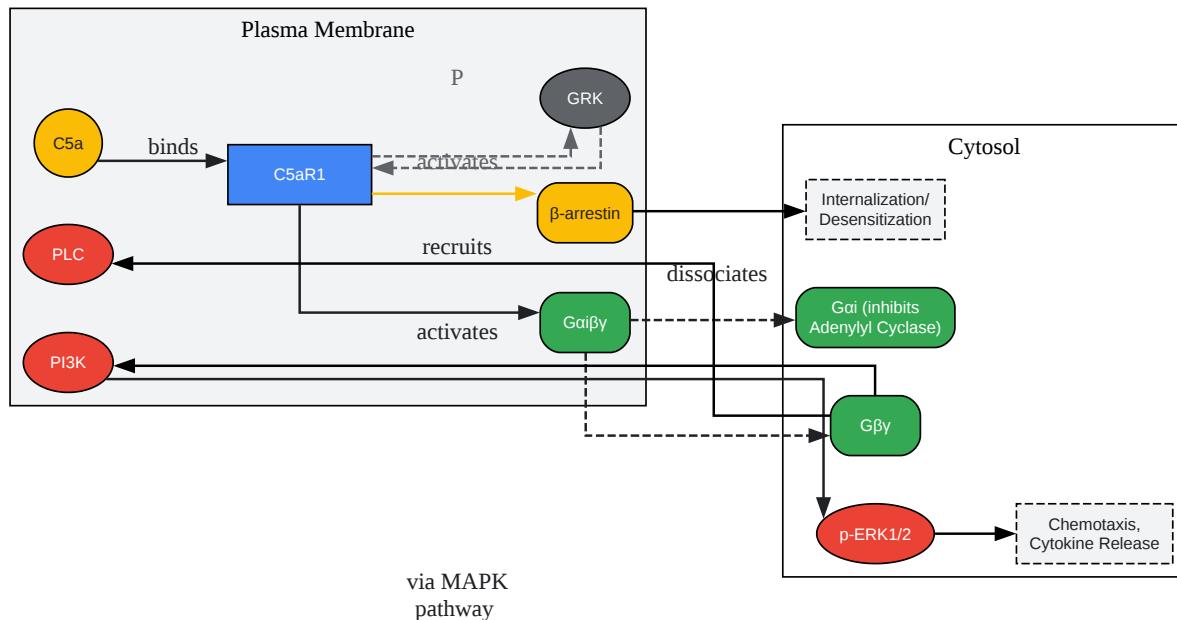
- C5aR1 (CD88): As a classical GPCR, C5aR1 is primarily coupled to the inhibitory G $\alpha$ i subunit of heterotrimeric G proteins.<sup>[1]</sup> Its activation leads to a canonical pro-inflammatory response, including chemotaxis, degranulation of immune cells, and the production of cytokines.<sup>[2]</sup> C5aR1 is widely expressed on immune cells, particularly myeloid cells like neutrophils and macrophages.<sup>[1][3]</sup>
- C5aR2 (C5L2/GPR77): C5aR2 is considered an atypical or non-canonical GPCR.<sup>[4]</sup> Key structural modifications, most notably the replacement of an essential arginine with leucine in the highly conserved DRY motif at the end of the third transmembrane domain, render it incapable of coupling with G proteins.<sup>[5][6]</sup> Consequently, C5aR2 does not trigger G-protein-mediated events like calcium mobilization.<sup>[5]</sup> Its function is complex and context-dependent, with evidence supporting both pro- and anti-inflammatory roles, largely mediated through its interaction with  $\beta$ -arrestins.<sup>[5][7]</sup>

## Signaling Pathways

### C5aR1 Canonical Signaling

Upon binding C5a, C5aR1 undergoes a conformational change that activates its associated G $\alpha$ i protein. This initiates a cascade of downstream events:

- G-Protein Activation: The activated G $\alpha$ i subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The dissociated G $\beta$  $\gamma$  subunits activate other effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
- Downstream Cascades: Activation of PI3K and Ras-MAPK pathways leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).<sup>[8]</sup>
- Cellular Responses: These signaling events culminate in chemotaxis, cytokine production, and increased cell adhesion and motility.<sup>[1][8]</sup>
- Desensitization: Like most GPCRs, prolonged agonist stimulation leads to the phosphorylation of C5aR1's C-terminal tail by G protein-coupled receptor kinases (GRKs). This promotes the binding of  $\beta$ -arrestin, which uncouples the receptor from the G protein and targets it for internalization, thus desensitizing the cell to further stimulation.<sup>[9]</sup>



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Canonical C5aR1 G-protein signaling pathway.

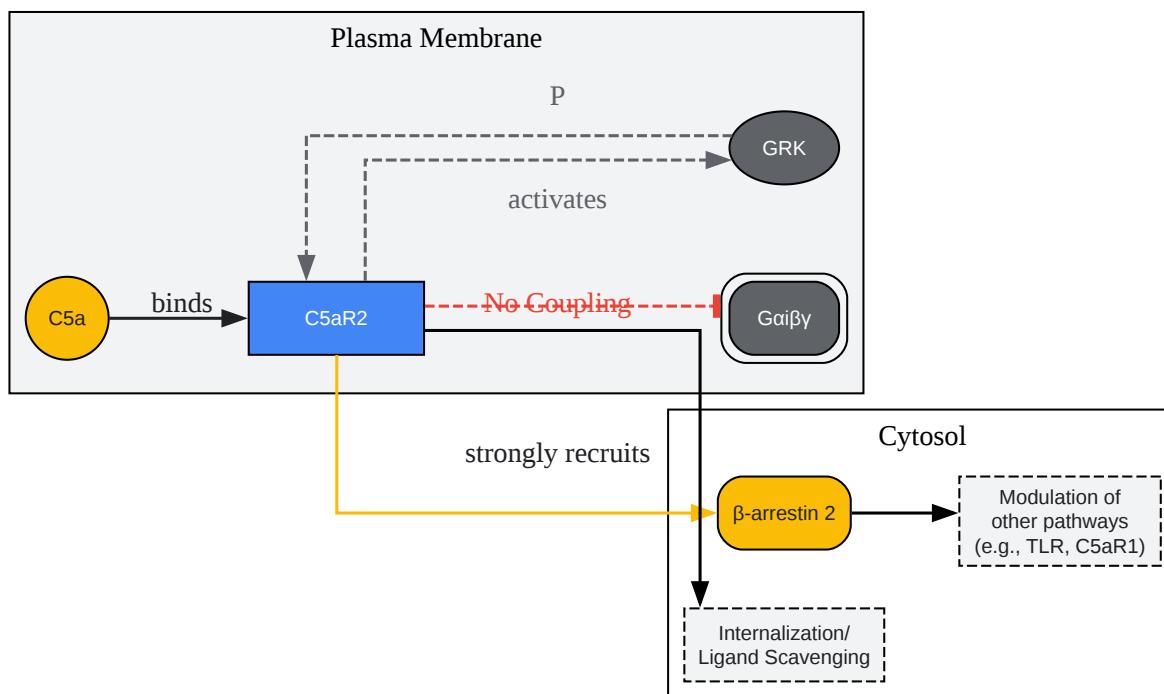
## C5aR2 $\beta$ -Arrestin-Dependent Signaling

Lacking the ability to couple with G proteins, C5aR2's functions are primarily mediated by  $\beta$ -arrestins.<sup>[8][9]</sup> This interaction can be constitutive but is enhanced by ligand binding.<sup>[5]</sup>  $\beta$ -arrestin 2, in particular, shows a preferential and robust recruitment to C5aR2 compared to C5aR1.<sup>[5]</sup>

- $\beta$ -Arrestin Recruitment: Upon C5a binding, C5aR2 is phosphorylated (by GRKs 5/6), leading to the strong recruitment of  $\beta$ -arrestin 1 and 2.<sup>[10]</sup>
- Signaling Scaffolding:  $\beta$ -arrestins act as scaffolds for other signaling proteins, potentially initiating G-protein-independent signaling cascades. However, C5aR2 activation by itself

does not typically lead to a robust downstream signal like ERK phosphorylation; instead, its primary role appears to be the modulation of other signaling pathways.[11]

- Internalization: C5aR2 can undergo both constitutive and ligand-induced internalization, which may serve to scavenge and degrade extracellular C5a, thereby regulating its local concentration.[5]



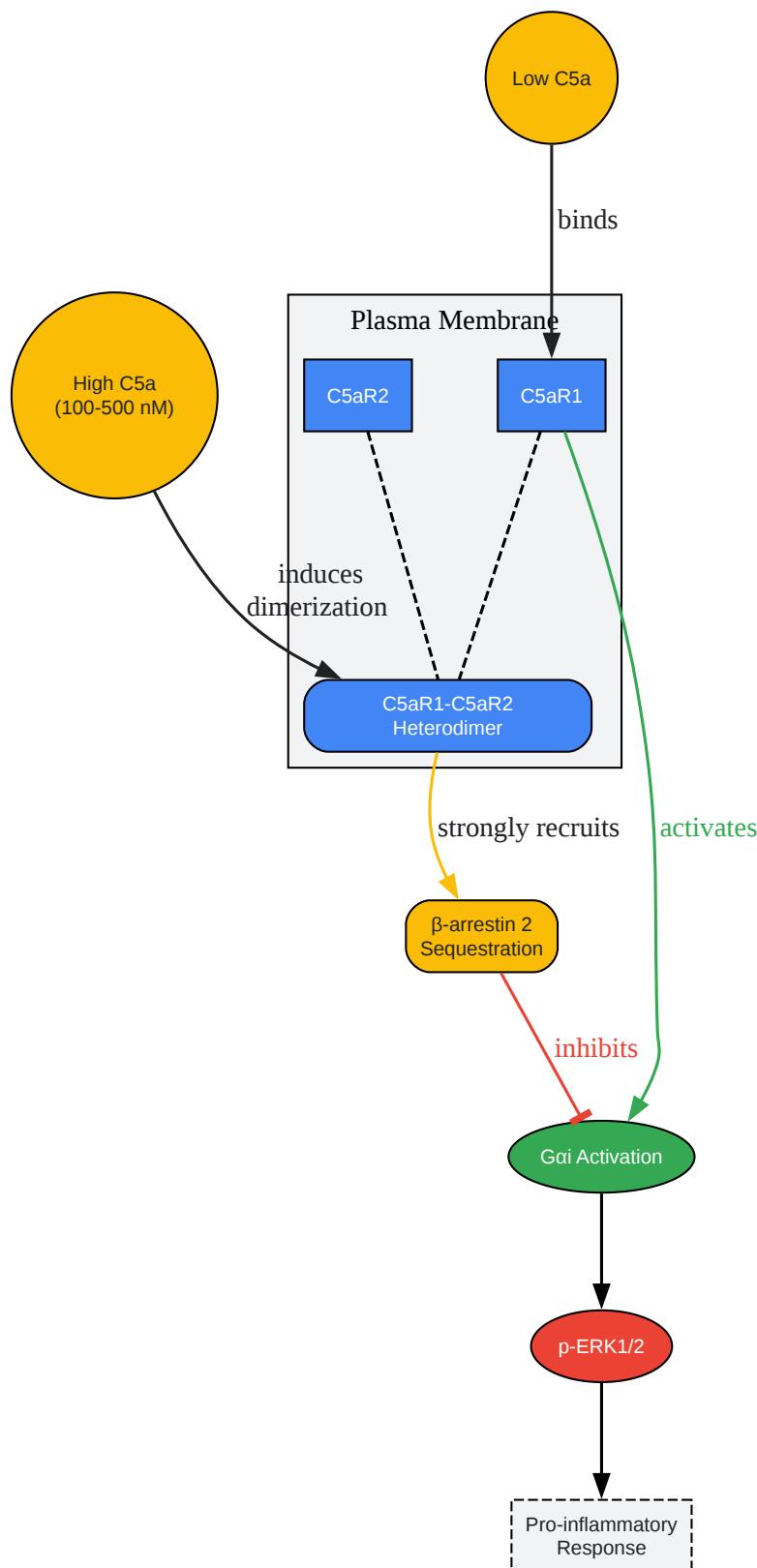
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C5aR2 G-protein-independent signaling.

## Concerted Action and Crosstalk

The interplay between C5aR1 and C5aR2 is a critical aspect of C5a-mediated biology, allowing for nuanced regulation of the inflammatory response. This crosstalk occurs through several proposed mechanisms:

- Heterodimerization: C5aR1 and C5aR2 can form heterodimers, particularly at high concentrations of C5a (100–500 nM).[3] This physical association appears to be a key mechanism for C5aR2-mediated regulation. Within the heterodimer, C5aR2's potent ability to recruit  $\beta$ -arrestin can sterically hinder C5aR1's coupling to G proteins.[5] This results in a dampening of C5aR1-mediated downstream signals, such as ERK1/2 activation and subsequent pro-inflammatory cytokine release (e.g., IL-6).[3][5]
- Competition for  $\beta$ -arrestin: C5aR2 competes more effectively for  $\beta$ -arrestin 2 than C5aR1.[5] By sequestering the available pool of  $\beta$ -arrestin, C5aR2 can influence the desensitization, internalization, and potential  $\beta$ -arrestin-mediated signaling of C5aR1.
- Regulation of Receptor Expression and Trafficking: In some cellular contexts, C5aR2 is required for the efficient internalization of C5aR1.[12] Furthermore, the absence of C5aR2 can lead to reduced surface and total C5aR1 expression in macrophages under inflammatory conditions, suggesting C5aR2 plays a role in maintaining C5aR1 homeostasis. [13] In resting neutrophils, C5aR1 is found predominantly on the cell surface, whereas C5aR2 is located mainly in intracellular compartments, suggesting a complex regulation of their surface availability.[3][14]



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Crosstalk between C5aR1 and C5aR2 via heterodimerization.

## Quantitative Data

The binding affinities and functional potencies of ligands for C5aR1 and C5aR2 are crucial for understanding their biological roles and for developing targeted therapeutics.

**Table 1: Ligand Binding Affinities (Ki / Kd)**

Ligand	Receptor	Binding Affinity (Ki / Kd)	Species	Notes
C5a	C5aR1	1.8 ± 0.3 nM (Ki)	Human	High affinity binding drives pro-inflammatory signaling.[11]
C5a	C5aR2	~7 nM (EC50)	Human	High affinity binding, comparable to C5aR1.[5]
C5a des Arg	C5aR1	Low affinity	Human	Significantly reduced affinity compared to C5a.[2]
C5a des Arg	C5aR2	~36 nM (EC50)	Human	Binds with higher affinity to C5aR2 than to C5aR1. [5]
C5a des Arg	C5aR2	~4000x higher affinity than for mouse C5a	Mouse	Rodent C5aR2 shows strong preference for C5a des Arg.[5]
P32 (Peptide)	C5aR2	223 µM (Ki)	Human	Synthetic C5aR2-selective ligand.[11]
P59 (Peptide)	C5aR2	48 µM (Ki)	Human	Synthetic C5aR2-selective ligand with higher affinity than P32.[11]
SR12 (Peptide)	C5a	203–231 nM (Kd)	Human	Peptide derived from C5aR2 that

binds C5a.[\[15\]](#)

**Table 2: Functional Potency (EC50 / IC50)**

Ligand/Inhibitor	Assay	Receptor	Potency (EC50 / IC50)	Cell Type
C5a	β-arrestin 2 Recruitment (BRET)	C5aR2	21.1 nM (EC50)	HEK293
P32 (Peptide)	β-arrestin 2 Recruitment (BRET)	C5aR2	1.1 μM (EC50)	HEK293
P59 (Peptide)	β-arrestin 2 Recruitment (BRET)	C5aR2	0.8 μM (EC50)	HEK293
MEDI7814 (mAb)	C5a Inhibition	C5a	0.3 nM (IC50)	-

## Experimental Protocols

Elucidating the complex interplay between C5aR1 and C5aR2 requires a range of molecular and cellular biology techniques.

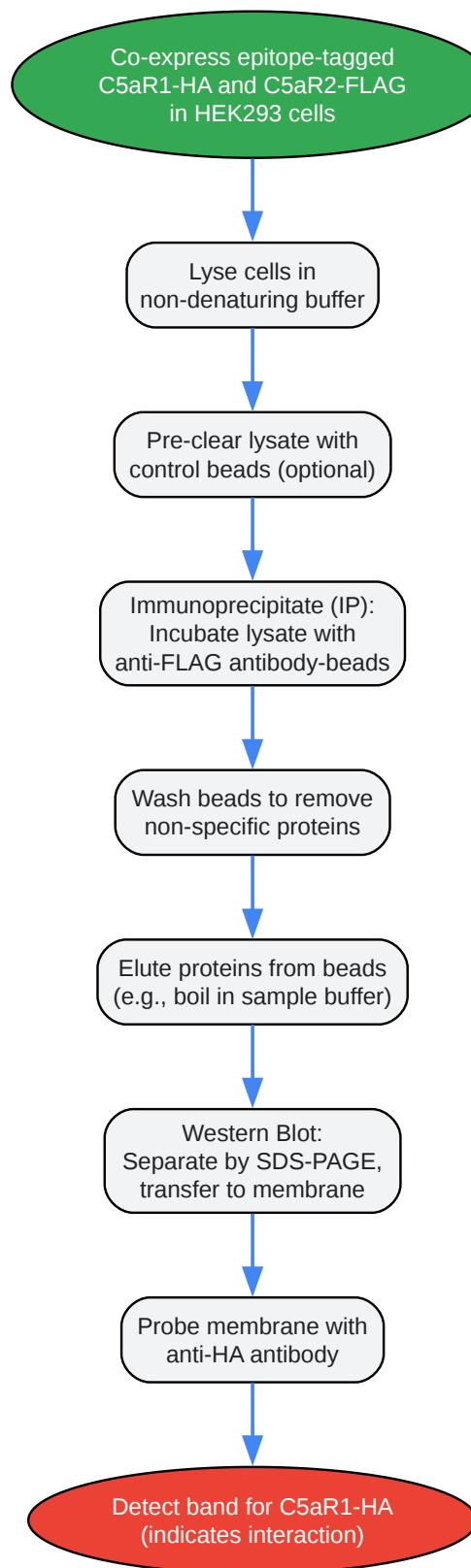
### Co-Immunoprecipitation (Co-IP) for Receptor Heterodimerization

This technique is used to demonstrate a physical interaction between C5aR1 and C5aR2 within a cell.

- Cell Culture and Transfection: HEK293 cells are commonly used. Co-transfect cells with plasmids encoding C5aR1 and C5aR2 fused with different epitope tags (e.g., C5aR1-HA and C5aR2-FLAG).[\[7\]](#)
- Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or digitonin) supplemented with protease inhibitors to preserve protein

complexes.[10][16]

- Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the epitope tags (e.g., anti-FLAG antibody) that has been pre-coupled to agarose or magnetic beads (e.g., Protein A/G beads). This will "pull down" the tagged protein (C5aR2-FLAG) and any interacting partners.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes is critical and may need optimization.[7]
- Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with an antibody against the other epitope tag (e.g., anti-HA antibody).
- Analysis: A band corresponding to the molecular weight of C5aR1-HA in the anti-FLAG immunoprecipitate indicates a physical interaction between the two receptors.

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Workflow for Co-Immunoprecipitation (Co-IP).

## Bioluminescence Resonance Energy Transfer (BRET) for $\beta$ -Arrestin Recruitment

BRET is a powerful, cell-based assay to measure protein-protein interactions in real-time in living cells, commonly used to quantify  $\beta$ -arrestin recruitment to an activated GPCR.

- Plasmid Construction: Create fusion constructs of the receptor and  $\beta$ -arrestin with a BRET donor/acceptor pair. A common pairing is the receptor fused to a luciferase (e.g., C5aR2-Rluc) and  $\beta$ -arrestin fused to a fluorescent protein (e.g., Venus- $\beta$ Arrestin2).[9][17]
- Cell Transfection: Co-transfect HEK293 cells with the donor and acceptor plasmids.
- Assay Preparation: Plate the transfected cells into a white, 96-well microplate. After 24-48 hours, replace the culture medium with a buffer (e.g., HBSS).
- Ligand Stimulation: Add the luciferase substrate (e.g., coelenterazine h) to each well. Immediately after, add the stimulating ligand (e.g., C5a or a C5aR2-selective peptide) at various concentrations.
- Signal Detection: Measure the light emission at two wavelengths simultaneously using a plate reader equipped with appropriate filters for the donor (e.g., ~485 nm for Rluc) and acceptor (e.g., ~530 nm for Venus).
- Data Analysis: The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission). An increase in the BRET ratio upon ligand stimulation indicates that the donor and acceptor are brought into close proximity (<10 nm), signifying  $\beta$ -arrestin recruitment to the receptor. Dose-response curves can be generated to determine the potency (EC50) of the ligand.[9][18]

## ERK1/2 Phosphorylation Assay by Western Blot

This assay measures the activation of the MAPK pathway, a common downstream event of C5aR1 signaling.

- Cell Culture and Starvation: Culture cells (e.g., primary human macrophages or a CHO cell line stably expressing C5aR1) to ~80% confluence. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours prior to the experiment.[19]

- **Ligand Stimulation:** Stimulate the cells with C5a for a short time course (e.g., 0, 2, 5, 10, 30 minutes). To study C5aR2 modulation, cells co-expressing both receptors can be pre-treated with a C5aR2-specific agonist before C5a stimulation.
- **Lysis and Protein Quantification:** Immediately terminate the stimulation by aspirating the media and adding ice-cold lysis buffer containing phosphatase and protease inhibitors. Quantify the total protein concentration of each lysate using a standard method (e.g., BCA assay).
- **Western Blotting:** Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis and transfer, probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
- **Detection and Re-probing:** Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the p-ERK1/2 bands.[\[20\]](#) Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
- **Analysis:** Quantify the band intensities using densitometry. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

## Neutrophil Chemotaxis Assay

This functional assay measures the directed migration of neutrophils towards a chemoattractant like C5a, a hallmark of C5aR1 activation.

- **Neutrophil Isolation:** Isolate primary neutrophils from fresh human or murine blood using a density gradient centrifugation method (e.g., using Ficoll-Paque or Polymorphprep).[\[21\]](#)[\[22\]](#)
- **Assay Setup:** Use a Boyden chamber or a Transwell® insert system with a small pore size (typically 3-5  $\mu$ m), which allows cells to migrate through but not passively fall. Add a solution containing the chemoattractant (e.g., 2 nM C5a) to the lower chamber.[\[1\]](#)
- **Cell Migration:** Resuspend the isolated neutrophils in assay buffer and place them in the upper chamber (the Transwell insert). Incubate the plate at 37°C for 1-2 hours to allow for migration.

- Quantification: Count the number of cells that have migrated into the lower chamber. This can be done by microscopy after staining, or by using a fluorescent dye and a plate reader.
- Analysis: Compare the number of migrated cells in response to C5a with a negative control (buffer only). To test inhibitors or modulators, pre-incubate the neutrophils with the compound before adding them to the upper chamber.

## Conclusion and Future Directions

The relationship between C5aR1 and C5aR2 is not one of simple agonism and antagonism but rather a sophisticated regulatory network. C5aR1 acts as the primary driver of acute inflammatory responses, while C5aR2 serves as a crucial modulator, fine-tuning the cellular response through  $\beta$ -arrestin recruitment, heterodimerization, and regulation of C5aR1 trafficking. This dual-receptor system allows for a highly controlled response to the potent C5a signal, preventing excessive and damaging inflammation.

For drug development professionals, this concerted action presents both challenges and opportunities. Targeting only C5aR1 may be effective in blocking inflammation, but understanding the role of C5aR2 is critical, as its modulation could offer a more nuanced therapeutic approach. The development of C5aR2-selective agonists or compounds that modulate the C5aR1-C5aR2 interaction could lead to novel therapies that resolve inflammation without compromising the beneficial aspects of the complement system. Future research will continue to unravel the context-dependent roles of C5aR2 and the precise stoichiometry and signaling outcomes of C5aR1-C5aR2 heteromers, paving the way for the next generation of complement-targeted therapeutics.

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